4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine
CAS No.:
VCID: VC10821807
Molecular Formula: C20H24ClN3
Molecular Weight: 341.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(4-Chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine is a complex organic compound with a specific structure that includes both chlorobenzyl and ethylbenzylidene moieties attached to a piperazinamine core. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity. Applications and Biological ActivityWhile specific biological activities of 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine are not extensively reported, compounds with similar structures often exhibit potential as pharmaceutical intermediates or active agents. The presence of a piperazine ring suggests it could be explored for neurological or cardiovascular applications, given the prevalence of piperazine derivatives in these therapeutic areas. Research Findings and Future DirectionsResearch on this compound is limited, and detailed studies on its biological activity, pharmacokinetics, or potential therapeutic applications are not readily available. Future research should focus on exploring its potential as a pharmaceutical intermediate or active compound, including its synthesis optimization, biological screening, and pharmacological evaluation. |
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Product Name | 4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine |
Molecular Formula | C20H24ClN3 |
Molecular Weight | 341.9 g/mol |
IUPAC Name | (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine |
Standard InChI | InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+ |
Standard InChIKey | HGLDJSGZLODAKS-PXLXIMEGSA-N |
Isomeric SMILES | CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
SMILES | CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Canonical SMILES | CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
PubChem Compound | 6879940 |
Last Modified | Apr 15 2024 |
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